molecular formula C16H18N2O5S B6946345 N-(3,4-dihydro-2H-chromen-6-yl)-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide

N-(3,4-dihydro-2H-chromen-6-yl)-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide

Cat. No.: B6946345
M. Wt: 350.4 g/mol
InChI Key: AFAQETJSMIQGJX-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-6-yl)-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a chromenyl group, a furan ring, and a sulfamoyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-6-yl)-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-10-13(9-15(23-10)24(20,21)17-2)16(19)18-12-5-6-14-11(8-12)4-3-7-22-14/h5-6,8-9,17H,3-4,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAQETJSMIQGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)NC)C(=O)NC2=CC3=C(C=C2)OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-6-yl)-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromenyl Intermediate: This step involves the synthesis of the chromenyl group through cyclization reactions.

    Furan Ring Construction: The furan ring can be synthesized via cyclization of appropriate precursors under acidic or basic conditions.

    Sulfamoylation: Introduction of the sulfamoyl group is usually achieved through sulfonation reactions using reagents like chlorosulfonic acid or sulfuryl chloride.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-6-yl)-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the chromenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-chromen-6-yl)-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dihydro-2H-chromen-6-yl)-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide: can be compared with other furan carboxamides or chromenyl derivatives.

    This compound: might share similarities with compounds like chromenyl amides or sulfamoyl furans.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

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